molecular formula C10H20N2O2 B14811246 Piperidin-3-yl diethylcarbamate

Piperidin-3-yl diethylcarbamate

Cat. No.: B14811246
M. Wt: 200.28 g/mol
InChI Key: IFYMQAFTYFNVMX-UHFFFAOYSA-N
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Description

Piperidin-3-yl diethylcarbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-3-yl diethylcarbamate typically involves the reaction of piperidine with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Piperidin-3-yl amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidin-3-yl diethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidin-3-yl diethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Piperidin-3-yl diethylcarbamate can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its anticancer and anti-inflammatory activities.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Used for its antimicrobial and antidiabetic properties.

    Tetrandine: Known for its anti-inflammatory and immunosuppressive effects.

Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of the diethylcarbamate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

piperidin-3-yl N,N-diethylcarbamate

InChI

InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3

InChI Key

IFYMQAFTYFNVMX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1CCCNC1

Origin of Product

United States

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